molecular formula C16H4N6 B14284894 2,2'-(1,4-Phenylene)di(ethene-1,1,2-tricarbonitrile) CAS No. 119812-01-0

2,2'-(1,4-Phenylene)di(ethene-1,1,2-tricarbonitrile)

Cat. No.: B14284894
CAS No.: 119812-01-0
M. Wt: 280.24 g/mol
InChI Key: STTDGCQKCNKOKT-UHFFFAOYSA-N
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Description

1,4-Bis(1,2,2-tricyanoethenyl)benzene is an organic compound characterized by the presence of two tricyanoethenyl groups attached to a benzene ring at the 1 and 4 positions

Preparation Methods

The synthesis of 1,4-Bis(1,2,2-tricyanoethenyl)benzene typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting benzene-1,4-dicarbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1,4-Bis(1,2,2-tricyanoethenyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Bis(1,2,2-tricyanoethenyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,4-Bis(1,2,2-tricyanoethenyl)benzene exerts its effects is primarily related to its electronic structure. The tricyanoethenyl groups are electron-withdrawing, which significantly alters the electronic distribution within the molecule. This makes the compound highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .

Comparison with Similar Compounds

1,4-Bis(1,2,2-tricyanoethenyl)benzene can be compared with other similar compounds such as:

The uniqueness of 1,4-Bis(1,2,2-tricyanoethenyl)benzene lies in its strong electron-withdrawing groups, which impart distinct electronic properties that are advantageous for specific applications in organic electronics and materials science.

Properties

CAS No.

119812-01-0

Molecular Formula

C16H4N6

Molecular Weight

280.24 g/mol

IUPAC Name

2-[4-(1,2,2-tricyanoethenyl)phenyl]ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C16H4N6/c17-5-13(6-18)15(9-21)11-1-2-12(4-3-11)16(10-22)14(7-19)8-20/h1-4H

InChI Key

STTDGCQKCNKOKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=C(C#N)C#N)C#N)C(=C(C#N)C#N)C#N

Origin of Product

United States

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